molecular formula C17H19NO2 B8552051 Ethyl 3-(benzylamino)-2-methylbenzoate

Ethyl 3-(benzylamino)-2-methylbenzoate

Cat. No. B8552051
M. Wt: 269.34 g/mol
InChI Key: WUWMLFFAWIFXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(benzylamino)-2-methylbenzoate is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 3-(benzylamino)-2-methylbenzoate

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 3-(benzylamino)-2-methylbenzoate

InChI

InChI=1S/C17H19NO2/c1-3-20-17(19)15-10-7-11-16(13(15)2)18-12-14-8-5-4-6-9-14/h4-11,18H,3,12H2,1-2H3

InChI Key

WUWMLFFAWIFXJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NCC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 3-amino-2-methylbenzoate (1.00 g, 5.58 mmol) in DCE (20 ml) was added benzaldehyde (569 μl, 5.58 mmol) followed by acetic acid (0.64 ml, 11.2 mmol). The reaction was stirred at room temperature for 1 h and then sodium triacetoxyborohydride (1.77 g, 8.37 mmol) was added and the reaction stirred for 2 h. Distilled water (20 ml) was added and solid NaHCO3 was added until the aqueous phase was pH7 and the phases were separated. The aqueous phase was washed with DCM (2×5 0 ml), the combined organics were then washed with brine (50 ml), dried using Na2SO4, filtered and evaporated to afford the title compound as a yellow oil (1.52 g, 96%) which was used in the next stage without any further purification. LC-MS 95%, m/z=270.0, 1H NMR (500 MHz, Chloroform-d) δ 7.42-7.32 (m, 4H), 7.32-7.28 (m, 1H), 7.17-7.06 (m, 2H), 6.73 (dd, J=7.8, 1.1 Hz, 1H), 4.40 (s, 2H), 4.36 (q, J=14.3, 5.3 Hz, 2H), 4.08 (br. s, 1H), 2.35, (s, 3H), 1.39 (t, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
569 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
96%

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